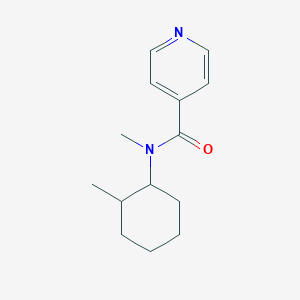
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is commonly used as a recreational drug due to its ability to produce effects similar to those of cannabis. However, JWH-018 is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
作用机制
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide works by binding to the CB1 and CB2 receptors in the brain and other parts of the body. This binding activates the receptors, which can lead to a range of effects, including altered perception, mood changes, and increased appetite. N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is believed to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in mood and behavior.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide in lab experiments is its ability to produce effects similar to those of cannabis, which can be useful in studying the endocannabinoid system and its effects on various physiological processes. However, N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is not approved for medical use and is classified as a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
未来方向
There are a number of potential future directions for research on N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, which could lead to more targeted and effective treatments for a range of conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other parts of the body, which could help inform public health policies and interventions to reduce the harms associated with their use.
合成方法
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime. The oxime is then reacted with phosphorus oxychloride to form 2-methylcyclohexanone oxime chloride. The final step involves the reaction of the oxime chloride with N-methylpyridine-4-carboxamide to form N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide.
科学研究应用
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in pain, mood, appetite, and other functions. N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide has also been used in studies on drug addiction and withdrawal.
属性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-4-6-13(11)16(2)14(17)12-7-9-15-10-8-12/h7-11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYARILXZCLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
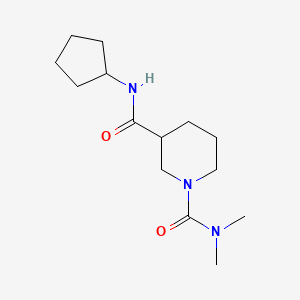
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
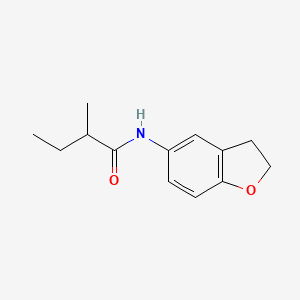
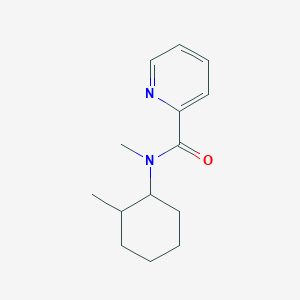
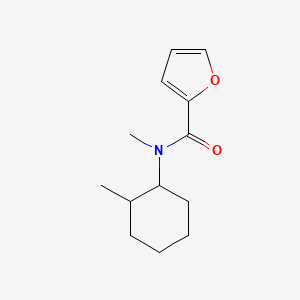


![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)

